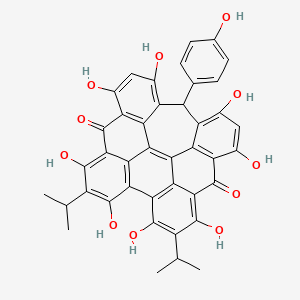
Blepharismin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blepharismin is a natural product found in Blepharisma japonicum with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Mechanism of Action
Blepharismin exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that the minimum inhibitory concentration (MIC) of this compound against MRSA resistant to arbekacin is 6.25 µg/ml in darkness, which reduces to 1.25 µg/ml when exposed to white light, suggesting that its antibacterial properties are photoactivated . The pigment appears to inhibit protein synthesis, indicating a bactericidal mechanism that may involve strong binding to ribosomes .
Case Study: Synergistic Effects with Antibiotics
In a study examining the synergistic effects of this compound with arbekacin, it was found that this compound not only acted bactericidally but also enhanced the antibacterial activity of arbekacin, making it a potential adjunct therapy in treating resistant bacterial infections .
Cytotoxicity Against Predatory Protozoa
Cytotoxic Mechanism
this compound has been shown to exert lethal effects on other protozoa. It forms cation-selective channels in lipid bilayer membranes, which can lead to cytotoxicity. This property is particularly relevant in understanding its defensive role against predatory organisms . The formation of these channels suggests that this compound's action is not merely toxic but involves complex biochemical interactions at the cellular level.
Defense Mechanism in Ecological Interactions
Ecological Role
The defense function of this compound extends beyond its antibacterial properties. In interactions with predatory protozoa like Amoeba proteus, this compound provides a survival advantage to Blepharisma japonicum. Studies indicate that normally pigmented red Blepharisma cells exhibit greater resistance to predation compared to albino mutants, highlighting the ecological significance of this pigment as a chemical defense mechanism .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antibacterial Properties | Inhibits MRSA; MIC decreases under light; synergistic effects with arbekacin |
| Cytotoxicity | Forms cation-selective channels; lethal to predatory protozoa |
| Ecological Defense | Provides survival advantage against predators; more effective in pigmented forms |
Eigenschaften
Molekularformel |
C41H30O11 |
|---|---|
Molekulargewicht |
698.7 g/mol |
IUPAC-Name |
5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |
InChI |
InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |
InChI-Schlüssel |
FRDONCXLMWOCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |
Synonyme |
blepharismin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















